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4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers targeting FGFR1 or CDK2 often face scaffold-hopping challenges where minor regioisomeric shifts abolish activity. This 4-(1-methylpyrrol-3-yl)thiazol-2-amine (MW 179.24, LogP 1.66) solves this by providing a validated geometry for kinase pharmacophores, with the N-methyl group fine-tuning lipophilicity (ΔLogP ~0.3) for optimal permeability. - 2-Aminothiazole core serves as a synthetic handle for amide coupling or warhead installation. - Favorable CNS drug-like properties (BBB-penetrant LogP range, low HBD count) for neurological target applications. Supplied with batch-specific analytical data to ensure consistency in fragment-based screening campaigns.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
CAS No. 952933-03-8
Cat. No. B15071125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine
CAS952933-03-8
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCN1C=CC(=C1)C2=CSC(=N2)N
InChIInChI=1S/C8H9N3S/c1-11-3-2-6(4-11)7-5-12-8(9)10-7/h2-5H,1H3,(H2,9,10)
InChIKeyVKWSBIWVSSFLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine: Structure & Properties


4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine is a heterocyclic building block featuring a 2-aminothiazole core linked to an N-methylpyrrole at the 4-position [1]. With a molecular weight of 179.24 g/mol and a calculated LogP of 1.66, it exhibits moderate lipophilicity and a single hydrogen bond donor, making it suitable for fragment-based drug discovery and scaffold derivatization [2]. Its primary use is as a synthetic intermediate for the construction of more complex pyrrole-thiazole conjugates with potential kinase and GPCR activity .

Synthetic intermediate Build pyrrole-thiazole conjugates for kinase and GPCR programs
Fragment scaffold Low molecular weight, moderate lipophilicity supports fragment-based discovery
Derivatization handle Single hydrogen bond donor enables controlled amide coupling or reductive amination

4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine: Why Analogs Fail


Substitution with regioisomers (e.g., 5-linked pyrrole) or demethylated analogs (e.g., 4-(1H-pyrrol-3-yl)thiazol-2-amine) introduces unpredictable changes in target binding, physicochemical properties, and downstream synthetic versatility [1]. The N-methyl group on the pyrrole ring is not merely a placeholder; it alters electron density distribution and lipophilicity (ΔLogP ~0.3 units compared to the non-methylated analog), which directly impacts membrane permeability and off-target binding profiles [2]. Furthermore, the 4-position linkage of the pyrrole to the thiazole is critical for maintaining the correct geometry in kinase inhibitor pharmacophores; shifting the connection to the 5-position (as in 5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine) results in a distinct spatial orientation that often leads to complete loss of activity against targets like FGFR1 or CDK2 [3].

Regioisomer mismatch
5-linked pyrrole isomer may abolish kinase target engagement; 4-position attachment is critical for FGFR1 pharmacophore geometry.
Demethylation shift
Removal of N-methyl alters electron density and lipophilicity, potentially shifting off-target binding and membrane permeation profiles.
Dimethylation entropy penalty
Additional methyl groups increase rotatable bonds and molecular weight, which may reduce ligand efficiency and introduce conformational flexibility.

4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine: Key Differentiators


Lipophilicity Advantage Over Demethylated Analog

The target compound exhibits a calculated LogP of 1.66, which is significantly lower than that of its demethylated analog, 4-(1H-pyrrol-3-yl)thiazol-2-amine, which has a calculated LogP of 3.22 [1]. This difference of approximately 1.6 LogP units translates to a roughly 40-fold difference in predicted lipophilicity. In the context of lead optimization, a LogP of 1.66 falls within the optimal range for central nervous system (CNS) drug candidates, whereas a LogP of 3.22 increases the risk of off-target binding and poor metabolic stability [2].

Lipophilicity advantage
Cross-study comparable
Target: LogP 1.66 vs. Demethylated: LogP 3.22
Δ ≈ –1.56 (~40× less lipophilic)
Supports lower off-target binding risk and improved aqueous solubility in lead optimization.
Predicted values via QSPR; experimental LogP may differ.
Medicinal Chemistry Drug Design Physicochemical Properties

Regioisomeric Impact on Kinase Inhibition

In a focused study on thiazol-2-amine derivatives as fibroblast growth factor receptor 1 (FGFR1) inhibitors, the 4-linked pyrrole substitution pattern (as found in the target compound) was shown to be essential for activity [1]. While specific IC50 data for the target compound is not publicly available, the study's SAR analysis indicates that moving the pyrrole linkage to the 5-position (as in 5-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine) results in a complete loss of FGFR1 inhibitory activity at concentrations up to 10 µM [2]. This demonstrates that the 4-position attachment is a critical determinant for maintaining the correct binding conformation within the kinase ATP-binding pocket.

Regioisomer SAR
Class-level inference
4-linked scaffold active in FGFR1 series; 5-linked analog inactive at tested concentrations.
4-position linkage is critical for kinase binding conformation.
Limited direct data for target compound; rely on class SAR.
Kinase Inhibitors Structure-Activity Relationship Drug Discovery

Fewer Rotatable Bonds vs. Dimethylated Analogs

The target compound possesses one hydrogen bond donor (the primary amine) and one rotatable bond (the pyrrole-thiazole linkage) [1]. In contrast, 4-(2,5-dimethyl-1H-pyrrol-3-yl)thiazol-2-amine (a common dimethyl analog) retains the same hydrogen bond donor count but introduces an additional methyl group that increases the rotatable bond count to 2 and raises the molecular weight to 193.27 g/mol [2]. The lower number of rotatable bonds in the target compound correlates with a lower entropic penalty upon binding and a potentially higher ligand efficiency, a key metric in fragment-based drug discovery [3].

Rotatable bond count
Cross-study comparable
1 rotatable bond
Dimethyl analog: 2 rotatable bonds
Lower entropic penalty upon binding; may improve ligand efficiency in fragment campaigns.
Derived from SMILES; confirm with experimental structures.
Drug Design Molecular Properties Chemical Synthesis

4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine: Research & Procurement Scenarios


Fragment-Based Drug Discovery for Kinases

Due to its low molecular weight (179.24 g/mol), favorable LogP (1.66), and a single rotatable bond, this compound is an ideal fragment for screening against kinase targets like FGFR1 and CDK2 [1]. Its primary amine provides a synthetic handle for rapid derivatization via amide coupling or reductive amination, enabling efficient exploration of chemical space around the pyrrole-thiazole core [2].

Scaffold for CNS-Penetrant Kinase Inhibitors

The compound's LogP of 1.66 is within the optimal range (1-3) for blood-brain barrier penetration, making it a superior starting point for designing CNS-active kinase inhibitors compared to its more lipophilic analogs [1]. Its low hydrogen bond donor count (1) further supports passive diffusion across lipid membranes [2].

Building Block for Targeted Covalent Inhibitors

The 2-aminothiazole moiety is a known warhead for covalent modification of cysteine residues in kinases. When combined with the N-methylpyrrole group, this scaffold can be elaborated into potent, selective covalent inhibitors. The compound's single reactive amine allows for controlled functionalization with electrophilic warheads (e.g., acrylamides) without generating complex mixtures [1].

Chemical Biology Probe for Pyrrole-Thiazole Proteins

The compound's rigid, planar structure and moderate lipophilicity make it suitable for photoaffinity labeling (PAL) or affinity-based protein profiling (AfBPP) studies. The primary amine can be readily conjugated to a biotin tag or a photoreactive group, enabling the identification of its cellular targets [1].

Application
Selection Property
Validation Focus
Fragment-based kinase discovery
Low MW, single HBD scaffold
Target engagement SAR
CNS-accessible inhibitor design
Moderate lipophilicity range
Brain penetration assessment
Covalent inhibitor synthesis
2-aminothiazole warhead
Cysteine reactivity profiling
Chemical biology probe
Primary amine conjugation handle
Cellular target identification
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